![molecular formula C11H13NO2 B14630134 [(E)-3-phenylprop-2-enyl] N-methylcarbamate CAS No. 56984-64-6](/img/structure/B14630134.png)

[(E)-3-phenylprop-2-enyl] N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(E)-3-phenylprop-2-enyl] N-methylcarbamate, commonly known as carbaryl, is a chemical compound belonging to the carbamate family. It is primarily used as an insecticide and is known for its effectiveness against a wide range of pests. Carbaryl is a white crystalline solid that was first introduced commercially in 1958 by Union Carbide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

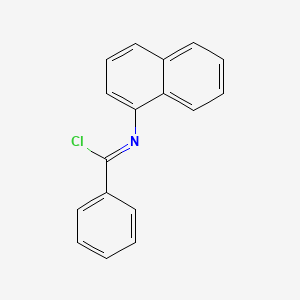

Carbaryl can be synthesized through several methods:

Direct Reaction with Methyl Isocyanate: This method involves the reaction of 1-naphthol with methyl isocyanate to produce carbaryl. [ \text{C}{7}\text{OH} + \text{CH}{10}\text{H}{3} ]

Reaction with Phosgene: In this method, 1-naphthol is treated with excess phosgene to produce 1-naphthyl chloroformate, which is then reacted with methylamine to form carbaryl. [ \text{C}{7}\text{OH} + \text{COCl}{10}\text{H}{10}\text{H}{3} ]

Industrial Production Methods

Industrial production of carbaryl typically involves the direct reaction of methyl isocyanate with 1-naphthol due to its cost-effectiveness and simplicity .

Analyse Chemischer Reaktionen

Types of Reactions

Carbaryl undergoes various chemical reactions, including:

Hydrolysis: Carbaryl can be hydrolyzed in the presence of water, leading to the formation of 1-naphthol and methylamine.

Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Substitution: Carbaryl can undergo substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: 1-naphthol and methylamine.

Oxidation: Various oxidation products, including quinones and other derivatives.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Carbaryl has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of carbamate chemistry and reactions.

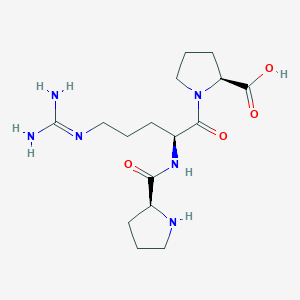

Biology: Employed in studies of enzyme inhibition, particularly acetylcholinesterase inhibition.

Medicine: Investigated for its potential therapeutic effects and toxicological properties.

Industry: Widely used as an insecticide in agriculture, forestry, and public health.

Wirkmechanismus

Carbaryl exerts its effects primarily through the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, carbaryl causes an accumulation of acetylcholine at synaptic junctions, leading to uncontrolled nerve impulses, paralysis, and eventually death in insects .

Vergleich Mit ähnlichen Verbindungen

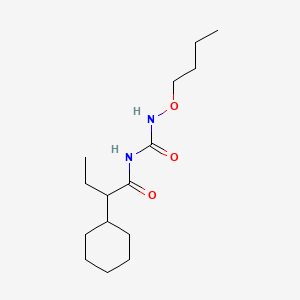

Carbaryl is part of the carbamate family of insecticides, which includes other compounds such as:

Aldicarb: Known for its high toxicity and effectiveness against a broad spectrum of pests.

Methomyl: Another carbamate insecticide with similar properties but different applications.

Propoxur: Used in both agricultural and residential settings for pest control.

Uniqueness

Carbaryl is unique among carbamate insecticides due to its relatively low toxicity to mammals and its broad-spectrum effectiveness against a wide range of insect pests .

Eigenschaften

CAS-Nummer |

56984-64-6 |

|---|---|

Molekularformel |

C11H13NO2 |

Molekulargewicht |

191.23 g/mol |

IUPAC-Name |

[(E)-3-phenylprop-2-enyl] N-methylcarbamate |

InChI |

InChI=1S/C11H13NO2/c1-12-11(13)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3,(H,12,13)/b8-5+ |

InChI-Schlüssel |

QKLRZFXPDQBUFE-VMPITWQZSA-N |

Isomerische SMILES |

CNC(=O)OC/C=C/C1=CC=CC=C1 |

Kanonische SMILES |

CNC(=O)OCC=CC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)

![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)

![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)